

AM-2099: A Technical Overview of its Sodium Channel Selectivity Profile

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Compound of Interest

Compound Name: AM-2099

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Introduction

AM-2099 has emerged as a significant subject of investigation within the field of sodium channel modulation due to its potent and selective inhibitory effects. This technical guide provides an in-depth analysis of the selectivity profile of **AM-2099** against a panel of voltage-gated sodium channels (Nav). The following sections detail the quantitative selectivity data, the experimental methodologies employed for these assessments, and visual representations of the experimental workflow.

Data Presentation: Quantitative Selectivity Profile of AM-2099

AM-2099 is a potent inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.16 μ M.^{[1][2]} Its selectivity has been characterized against a range of other Nav channel subtypes. The compound exhibits significantly lower potency against other channels, underscoring its selective nature. The quantitative data for the selectivity of **AM-2099** are summarized in the table below.

Sodium Channel Subtype	IC50 (μM)	Selectivity Fold (vs. hNav1.7)
Human Nav1.7	0.16	1
Human Nav1.6	7.2[1][3]	45
Human Nav1.2	21[1]	131
Human Nav1.1	Lower Selectivity Observed	Data Not Available
Human Nav1.3	>100-fold selective	>16
Human Nav1.4	>100-fold selective	>16
Human Nav1.5	>100-fold selective (>30 μM)[1][2]	>187.5
Human Nav1.8	>100-fold selective	>16

Note: The ">100-fold selectivity" for Nav1.3, Nav1.4, Nav1.5, and Nav1.8 indicates that the IC50 values for these channels are greater than 16 μM, as detailed in the primary literature by Marx IE, et al.[4][5]

AM-2099 also demonstrates a low affinity for the human Ether-à-go-go-Related Gene (hERG) channel, with an IC50 value greater than 30 μM.[1][2][3] Furthermore, it did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μM, nor against a broad CEREP panel at 10 μM, indicating a favorable off-target profile.[1][2][3]

Experimental Protocols

The determination of the sodium channel selectivity profile of **AM-2099** is primarily achieved through electrophysiological assays, specifically using the whole-cell patch-clamp technique on heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.

Objective: To determine the concentration-dependent inhibitory effect of **AM-2099** on specific voltage-gated sodium channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human Nav channel subtype of interest (e.g., hNav1.7, hNav1.2, hNav1.6, etc.).

Materials and Reagents:

- **External (Extracellular) Solution (in mM):** 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- **Internal (Pipette) Solution (in mM):** 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
- **AM-2099 Stock Solution:** Prepared in DMSO and serially diluted to the desired final concentrations in the external solution.
- **Patch Pipettes:** Fabricated from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

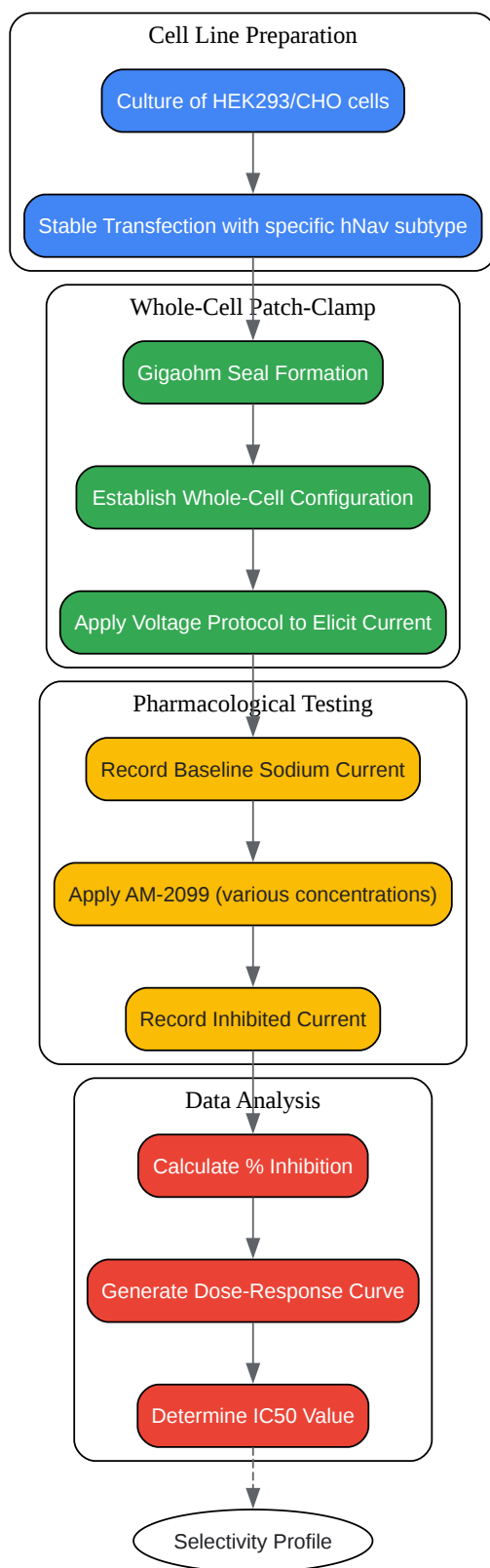
Procedure:

- **Cell Preparation:** Cells expressing the target Nav channel are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- **Pipette Positioning and Seal Formation:** A patch pipette filled with the internal solution is positioned onto a single cell using a micromanipulator. A gigaohm seal (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
- **Whole-Cell Configuration:** The cell membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.

- **Voltage Protocol and Data Acquisition:** The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure the channels are in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents. The specific voltage protocol may vary depending on the gating properties of the Nav subtype being studied.
- **Compound Application:** After establishing a stable baseline recording of sodium currents, the external solution containing various concentrations of **AM-2099** is perfused into the recording chamber.
- **Data Analysis:** The peak inward sodium current is measured before and after the application of **AM-2099**. The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.

Visualizations

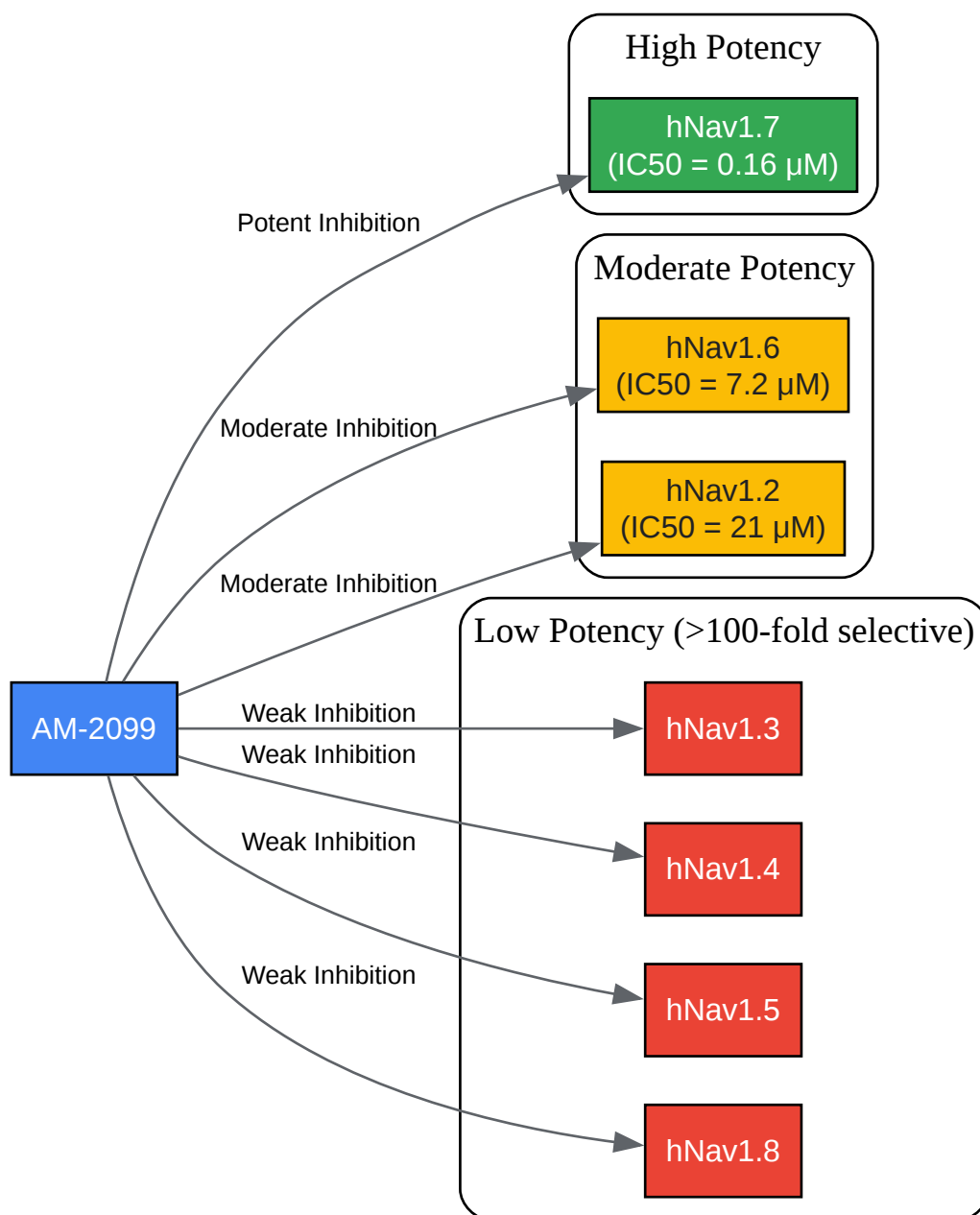
Experimental Workflow for Determining Nav Channel Selectivity



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Caption: Workflow for determining the IC₅₀ of **AM-2099** on a specific Nav channel subtype.

Logical Relationship of AM-2099 Selectivity



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Caption: Potency hierarchy of **AM-2099** against various human Nav channel subtypes.

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